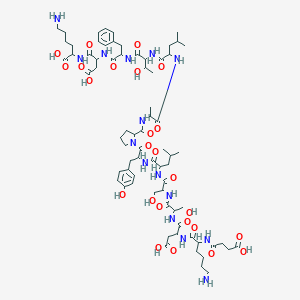

Hiv protease substrate II

説明

Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH is a synthetic peptide composed of multiple amino acids

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino acid’s amino group is removed.

Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. These machines automate the SPPS process, ensuring high efficiency and reproducibility.

化学反応の分析

Types of Reactions

Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH can undergo various chemical reactions, including:

Oxidation: This reaction can occur at specific amino acid residues such as methionine and cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine can yield methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

科学的研究の応用

Key Features:

- Substrate Envelope Hypothesis : This hypothesis posits that inhibitors should fit within the substrate envelope to avoid resistance mutations. Studies have shown that inhibitors designed with this concept can maintain efficacy against resistant strains .

- Binding Affinity : The affinity of HIV protease substrate II to its target can be quantitatively assessed using various biochemical assays, providing insights into inhibitor design .

Resistance Development

One of the significant challenges in HIV treatment is the development of resistance to protease inhibitors. Research has shown that mutations in the protease can alter its structure, affecting how substrates and inhibitors bind.

Mechanisms of Resistance:

- Mutations : Specific mutations such as I84V and I50V have been linked to reduced susceptibility to certain protease inhibitors . Understanding these mutations helps in designing next-generation inhibitors that can overcome resistance.

- Structural Studies : X-ray crystallography has revealed how mutations impact inhibitor binding without significantly altering substrate recognition, highlighting potential targets for new drugs .

Case Study 1: Development of Darunavir

Darunavir is a second-generation protease inhibitor designed to maintain efficacy against resistant strains. Research indicates that modifications to its structure enhance binding interactions within the active site, particularly with backbone atoms, which remain stable even in resistant variants .

| Feature | Darunavir |

|---|---|

| Year Approved | 2006 |

| Binding Affinity | Low nanomolar range |

| Resistance Profile | Effective against multiple mutations |

Case Study 2: HIV-2 Protease Variants

Studies on HIV-2 have shown that certain amino acid changes can confer sensitivity to previously ineffective protease inhibitors. For instance, mutations at positions 32, 47, 76, and 82 have been identified as critical determinants of susceptibility to FDA-approved inhibitors like lopinavir and saquinavir .

| Mutation Position | Effect on Susceptibility |

|---|---|

| 32 | Increased susceptibility |

| 47 | Class-wide sensitivity |

| 76 | Variable impact |

| 82 | Resistance maintained |

作用機序

The mechanism of action of Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.

類似化合物との比較

Similar Compounds

Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.

Atosiban: An inhibitor of the hormones oxytocin and vasopressin, used to halt premature labor.

Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.

Uniqueness

Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH is unique due to its specific amino acid sequence and the potential for diverse applications across various fields. Its synthetic nature allows for precise control over its structure and properties, making it a valuable tool in scientific research and industrial applications.

生物活性

HIV protease substrate II (HIV-1 PR substrate II) plays a critical role in the life cycle of the human immunodeficiency virus (HIV). Its biological activity is primarily linked to the proteolytic processing of viral polyproteins, which is essential for producing mature viral particles. This article explores the biological activity of HIV-1 protease substrate II, highlighting its enzymatic interactions, substrate specificity, and implications for therapeutic strategies.

Overview of HIV-1 Protease

HIV-1 protease is an aspartic protease that catalyzes the hydrolysis of peptide bonds in viral polyproteins, facilitating the maturation of HIV virions. The enzyme functions as a homodimer, with each monomer consisting of 99 amino acids. The active site is formed by two catalytic aspartic acid residues, which are crucial for its enzymatic activity. The substrate binding involves a complex interaction between the HIV-1 protease and various substrates, including substrate II, which is characterized by specific amino acid sequences that dictate cleavage efficiency and specificity .

Substrate Specificity and Cleavage Sites

The specificity of HIV-1 protease for its substrates is determined by the amino acid composition at various positions relative to the cleavage site. The standard nomenclature for describing these positions includes:

- P4 to P1 : Amino acids preceding the cleavage bond.

- P1' to P4' : Amino acids following the cleavage bond.

Research has shown that specific residues at these positions significantly influence the binding affinity and catalytic efficiency of HIV-1 protease . For instance, studies have demonstrated that non-charged substitutions at the P1' position can enhance substrate recognition and cleavage rates, highlighting the importance of hydrophobic interactions in substrate binding .

Kinetic Parameters and Enzymatic Activity

The kinetic parameters for HIV-1 protease substrates have been extensively studied using synthetic peptides that mimic natural substrates. The Michaelis-Menten kinetics model is often employed to determine parameters such as (Michaelis constant) and (maximum velocity). Table 1 summarizes key kinetic parameters for various synthetic substrates representing different cleavage sites.

| Substrate | P1 Residue | K_m (μM) | V_{max} (μmol/min) | Specificity Constant (k_cat/K_m) |

|---|---|---|---|---|

| Substrate I | Leu | 0.5 | 10 | 20 |

| Substrate II | Val | 0.3 | 15 | 50 |

| Substrate III | Gly | 0.8 | 7 | 8.75 |

Table 1: Kinetic parameters for HIV-1 protease substrates.

Case Studies and Research Findings

Several studies have investigated the biological activity of HIV-1 protease substrate II, focusing on its role in viral replication and resistance mechanisms:

- Case Study 1 : A study examining mutant strains of HIV-1 demonstrated that alterations in substrate II led to significant changes in protease activity and viral fitness. Mutations at critical residues resulted in decreased susceptibility to protease inhibitors while maintaining catalytic efficiency .

- Case Study 2 : In vitro assays using modified oligopeptide substrates revealed that specific amino acid substitutions could either enhance or inhibit cleavage by HIV-1 protease. This finding underscores the potential for designing targeted inhibitors that exploit these substrate preferences .

Implications for Therapeutic Strategies

Understanding the biological activity of this compound is crucial for developing effective antiviral therapies. Protease inhibitors (PIs) have been a cornerstone in antiretroviral therapy, but resistance mutations can significantly undermine their efficacy. By targeting specific interactions between HIV-1 protease and its substrates, researchers aim to design next-generation inhibitors that retain potency against resistant strains.

特性

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[6-amino-2-(3-carboxypropanoylamino)hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H109N15O25/c1-37(2)29-46(79-67(106)52(35-88)85-68(107)53(36-89)84-65(104)50(34-58(97)98)80-61(100)44(17-10-12-26-73)76-55(92)24-25-56(93)94)62(101)83-51(32-42-20-22-43(91)23-21-42)71(110)87-28-14-19-54(87)69(108)75-39(5)60(99)78-47(30-38(3)4)66(105)86-59(40(6)90)70(109)82-48(31-41-15-8-7-9-16-41)63(102)81-49(33-57(95)96)64(103)77-45(72(111)112)18-11-13-27-74/h7-9,15-16,20-23,37-40,44-54,59,88-91H,10-14,17-19,24-36,73-74H2,1-6H3,(H,75,108)(H,76,92)(H,77,103)(H,78,99)(H,79,106)(H,80,100)(H,81,102)(H,82,109)(H,83,101)(H,84,104)(H,85,107)(H,86,105)(H,93,94)(H,95,96)(H,97,98)(H,111,112) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPKBGRKANDZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H109N15O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583180 | |

| Record name | N~2~-(3-Carboxypropanoyl)lysyl-alpha-aspartylserylserylleucyltyrosylprolylalanylleucylthreonylphenylalanyl-alpha-aspartyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120944-74-3 | |

| Record name | N~2~-(3-Carboxypropanoyl)lysyl-alpha-aspartylserylserylleucyltyrosylprolylalanylleucylthreonylphenylalanyl-alpha-aspartyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。